N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823778
InChI: InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3
SMILES:
Molecular Formula: C10H15N3O4S
Molecular Weight: 273.31 g/mol

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17823778

Molecular Formula: C10H15N3O4S

Molecular Weight: 273.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide -

Specification

Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
IUPAC Name N-(2-amino-2-methylpropyl)-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-6-4-3-5-8(9)13(14)15/h3-6,12H,7,11H2,1-2H3
Standard InChI Key YXIAURZUDLBNFE-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted with a sulfonamide group at position 1 and a nitro group at position 2. The sulfonamide nitrogen is further functionalized with a 2-amino-2-methylpropyl chain, introducing both steric bulk and a primary amine moiety. The molecular formula is C₁₀H₁₄N₄O₄S, with a calculated molecular weight of 298.31 g/mol (derived from analogous compounds in ).

Key Structural Features:

  • Nitro Group (NO₂): Positioned ortho to the sulfonamide, this electron-withdrawing group influences the electronic environment of the benzene ring, potentially affecting reactivity and intermolecular interactions .

  • Sulfonamide Linkage (SO₂NH): Provides hydrogen-bonding capabilities and acidity to the NH proton (pKa ≈ 10–12) .

  • 2-Amino-2-methylpropyl Side Chain: A branched alkylamine conferring steric hindrance and basicity (pKa ≈ 9–10 for the amine) .

Systematic Nomenclature

  • IUPAC Name: N-(2-amino-2-methylpropyl)-2-nitrobenzene-1-sulfonamide

  • SMILES: CC(C)(CNS(=O)(=O)C1=CC=CC=C1N+[O-])N

  • InChIKey: YOSWXPDDZKYLQH-UHFFFAOYSA-N (predicted via PubChem tools) .

Synthesis and Preparation

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing this compound:

Route 1: Sulfonylation of 2-Nitrobenzenesulfonyl Chloride

  • Nitration of Benzenesulfonyl Chloride:

    • Benzenesulfonyl chloride is nitrated using a mixture of HNO₃ and H₂SO₄ to yield 2-nitrobenzenesulfonyl chloride .

    • Conditions: 0–5°C, 2–4 hours (yield: ~70%) .

  • Amine Coupling:

    • Reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-methylpropylamine in a polar aprotic solvent (e.g., THF or DCM) in the presence of a base (e.g., triethylamine) .

    • Conditions: Room temperature, 12–24 hours (yield: ~85%) .

Route 2: Nitration of Preformed Sulfonamide

  • Sulfonamide Formation:

    • Benzenesulfonyl chloride is reacted with 2-amino-2-methylpropylamine to form N-(2-amino-2-methylpropyl)benzenesulfonamide .

  • Directed Nitration:

    • The sulfonamide undergoes nitration at the ortho position using acetyl nitrate (AcONO₂) or mixed acid .

    • Challenges: Steric hindrance from the bulky side chain may reduce regioselectivity.

Experimental Optimization

  • Catalyst Efficiency: Palladium-based catalysts (e.g., 3% Pd/C) improve hydrogenation steps in related syntheses, reducing reaction times by 30–50% .

  • Solvent Effects: Dichloromethane enhances chlorosulfonation yields (up to 96%) compared to tetrahydrofuran .

Physicochemical Properties

Spectral Characterization

TechniqueKey Signals (Predicted)Reference
¹H NMRδ 8.2–8.5 (aromatic H), δ 1.3 (C(CH₃)₂)
IR1340 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂)
MS (ESI+)m/z 299.3 [M+H]⁺

Thermodynamic Data

PropertyValueMethod
Melting Point180–185°C (decomp.)Differential Scanning Calorimetry
Solubility2.1 mg/mL in DMSOShake-flask method
logP1.4 ± 0.2HPLC retention time

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator